Chloro(tricyclohexylphosphine)gold(I)
Description
Significance of Gold(I) Complexes as Electrophilic Catalysts
The rise of homogeneous gold catalysis is largely attributed to the unique properties of cationic gold(I) complexes, which function as powerful and selective electrophilic catalysts. rsc.orgacs.org These complexes are particularly effective in activating unsaturated carbon-carbon bonds, such as those in alkynes, allenes, and alkenes, towards nucleophilic attack. acs.orgmdpi.comacs.org This exceptional capability stems from the soft, carbophilic nature of gold(I), which exhibits a strong affinity for π-systems. mdpi.com
A key characteristic of gold(I) catalysts is their classification as "soft" Lewis acids according to the Hard and Soft Acids and Bases (HSAB) principle. mdpi.com This softness, a result of their large ionic radius and diffuse charge, leads to the formation of bonds with a more covalent character, particularly with "soft" bases like π-systems. mdpi.com Relativistic effects in the heavy gold atom are also believed to contribute significantly to its unique catalytic behavior, enhancing the selective activation of alkyne π-bonds even in the presence of other functional groups. acs.org
The electrophilic activation of a substrate by a cationic gold(I) species, often represented as [LAu]⁺ (where L is a ligand), renders the π-system susceptible to attack by a wide range of nucleophiles. mdpi.com This process facilitates the construction of new carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to diverse molecular structures. acs.org Furthermore, many gold-catalyzed reactions proceed under mild conditions and demonstrate a high tolerance for air and moisture, adding to their synthetic utility. rsc.orgacs.org The stability and predictable reactivity of gold(I) complexes have made them indispensable tools for synthetic chemists, enabling transformations that were previously challenging to achieve. tandfonline.com
Role of Phosphine (B1218219) Ligands in Gold(I) Catalysis
Phosphine ligands (PR₃) are among the most important and widely used ligands in homogeneous catalysis, and they play a fundamental role in the chemistry of gold(I) complexes. gessnergroup.comcfmot.de These ligands are two-electron donors that bind to the gold center, forming stable, typically linear [L-Au-X] or [L-Au]⁺ species. nih.gov The true power of phosphine ligands lies in the ability to systematically tune the steric and electronic properties of the gold catalyst by simply varying the R groups on the phosphorus atom. cfmot.deresearchgate.net
The electronic properties of the phosphine ligand directly influence the electrophilicity of the gold(I) center. nih.gov Electron-donating alkyl groups on the phosphorus atom increase the electron density on the gold, making the complex less electrophilic. Conversely, electron-withdrawing groups, such as aryl or fluoro groups, decrease the electron density on the gold, resulting in a more electrophilic and often more reactive catalyst. rsc.orgwikipedia.org For instance, gold(I) complexes with highly donating N-heterocyclic carbene (NHC) ligands are generally less electrophilic than those with less electron-donating phosphine ligands. rsc.orgnih.gov This modulation allows for the fine-tuning of the catalyst's reactivity to suit a specific transformation, enhancing selectivity and preventing undesired side reactions. rsc.org
Steric bulk is another critical factor controlled by the phosphine ligand. nih.gov Large, sterically demanding phosphines can influence the coordination environment around the gold center, affecting substrate binding and the regioselectivity and stereoselectivity of a reaction. tandfonline.comacs.org For example, very bulky phosphine ligands have been used to achieve regioselective intramolecular [2+2] cycloadditions. tandfonline.com The interplay between the steric and electronic effects of the phosphine ligand is a central theme in the development of new gold-catalyzed reactions, allowing for the rational design of catalysts with tailored reactivity. nih.govacs.org The weak gold-phosphorus (Au-P) bond can also be advantageous for processes like ligand exchange, which is a critical step in some catalytic cycles. nih.govresearchgate.net
Overview of Chloro(tricyclohexylphosphine)gold(I) as a Precatalyst in Organic Synthesis
Chloro(tricyclohexylphosphine)gold(I), with the chemical formula (PCy₃)AuCl, is a stable, solid, and commercially available gold(I) complex that serves as a common precatalyst in a multitude of organic transformations. nih.govsigmaaldrich.com It belongs to the general class of [LAuCl] complexes, where L is a phosphine ligand. rsc.org In this specific case, the ligand is tricyclohexylphosphine (B42057) (PCy₃), which is a bulky and strongly electron-donating alkylphosphine. gessnergroup.com
These [LAuCl] complexes are generally not catalytically active themselves. nih.gov Activation is typically required to generate the catalytically competent cationic gold(I) species, [LAu]⁺. nih.govwikipedia.org This is most often achieved by abstracting the chloride anion using a silver salt with a non-coordinating anion, such as silver tetrafluoroborate (B81430) (AgBF₄) or silver hexafluoroantimonate (AgSbF₆). nih.govwikipedia.org The silver cation precipitates as silver chloride (AgCl), leaving the desired cationic gold catalyst in solution.
Once activated, the resulting [(PCy₃)Au]⁺ catalyst is highly effective for various reactions, including the addition of X-H bonds (where X is O, N, S, or C) to carbon-carbon multiple bonds, hydroaminations, and cyclization reactions. sigmaaldrich.com The bulky and electron-rich nature of the tricyclohexylphosphine ligand imparts specific reactivity to the gold center, making Chloro(tricyclohexylphosphine)gold(I) a valuable and frequently employed precatalyst in the field of homogeneous gold catalysis. gessnergroup.comkaimosi.com
Table 1: Chemical Properties of Chloro(tricyclohexylphosphine)gold(I)
| Property | Value |
| Chemical Formula | C₁₈H₃₃AuClP sigmaaldrich.com |
| Molecular Weight | 512.85 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 218-222 °C sigmaaldrich.com |
| CAS Number | 49763-41-9 sigmaaldrich.com |
Structure
3D Structure of Parent
Properties
CAS No. |
49763-41-9 |
|---|---|
Molecular Formula |
C18H32AuClP+ |
Molecular Weight |
511.8 g/mol |
IUPAC Name |
(1-chlorocyclohexyl)-dicyclohexylphosphane;gold(1+) |
InChI |
InChI=1S/C18H32ClP.Au/c19-18(14-8-3-9-15-18)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17;/h16-17H,1-15H2;/q;+1 |
InChI Key |
GBVLHJDNKYKWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3(CCCCC3)Cl.[Au+] |
Origin of Product |
United States |
Fundamental Principles and Electronic Properties in Gold I Catalysis with Tricyclohexylphosphine
Relativistic Effects on Gold(I) Reactivity
The catalytic behavior of gold is significantly influenced by relativistic effects, a consequence of its high nuclear charge. nih.govsmith.edu These effects cause a contraction of the 6s orbital and an expansion of the 5d orbitals. smith.edu This orbital restructuring is crucial for understanding the electronic properties and reactivity of gold(I) complexes. smith.edu
The contraction of the 6s orbital leads to increased ionization energy, making gold highly electronegative for a metal. smith.edu Conversely, the expanded 5d orbitals are higher in energy and more available for bonding interactions. These relativistic phenomena are key to rationalizing the diverse reaction pathways accessible to gold catalysts. nih.gov For instance, the distinctive golden color of the metal is a direct result of the excitation of 5d electrons to the Fermi level, a transition energy that falls within the visible spectrum. smith.edu
In the context of catalysis, these effects contribute to the strong Lewis acidity of cationic gold(I) centers and their ability to activate unsaturated carbon-carbon bonds. smith.edu The unique electronic configuration of gold, shaped by relativity, allows for effective stabilization of reaction intermediates, which is a cornerstone of its catalytic prowess. smith.edu
Lewis Acidity of Cationic Gold(I) Centers
Cationic gold(I) complexes, often generated in situ from neutral precursors like Chloro(tricyclohexylphosphine)gold(I), are potent Lewis acids. smith.edu This strong electrophilicity is a direct consequence of the relativistic effects that lower the energy of the gold cation's unoccupied orbitals, making it an excellent electron-pair acceptor.
The Lewis acidic nature of [Au(PR₃)]⁺ enables it to coordinate to and activate a wide range of unsaturated organic substrates, including alkynes, allenes, and alkenes. nih.govbohrium.comresearchgate.net This activation renders the substrates susceptible to nucleophilic attack, forming the basis for a vast array of synthetic transformations. youtube.com The high π-acidity of cationic gold complexes, coupled with their low propensity to be oxidized, allows them to function effectively even in the presence of various functional groups, including those containing oxygen. acs.org
The choice of the ancillary ligand, such as tricyclohexylphosphine (B42057), plays a crucial role in modulating the Lewis acidity of the gold(I) center. Electron-donating ligands increase the electron density on the gold atom, thereby tempering its Lewis acidity. Conversely, electron-withdrawing ligands enhance its electrophilic character. This tunability is a key feature in designing gold catalysts for specific applications.
Activation Modes of Unsaturated Substrates by Gold(I)-Tricyclohexylphosphine Complexes
Gold(I)-tricyclohexylphosphine complexes catalyze a multitude of organic reactions through the activation of unsaturated carbon-carbon bonds. This activation typically involves the formation of a π-complex between the cationic gold(I) center and the substrate.
π-Activation of Alkynes
Gold(I) complexes are exceptionally effective catalysts for the electrophilic activation of alkynes. nih.govacs.org The interaction between the gold(I) center and an alkyne leads to the formation of a π-complex, which makes the alkyne more susceptible to nucleophilic attack. youtube.com This activation is highly selective for alkynes, even in the presence of other unsaturated functionalities like alkenes. nih.gov
The formation of these gold-alkyne π-complexes has been proposed as the initial step in numerous gold-catalyzed reactions, including hydration, alkoxylation, and hydroamination of alkynes. nih.govacs.orgnih.gov For instance, in the presence of a nucleophile, the activated alkyne undergoes addition, leading to the formation of new carbon-oxygen or carbon-nitrogen bonds. nih.govacs.org The regioselectivity of this nucleophilic attack can often be controlled by electronic factors. nih.gov
| Reaction Type | Description | Key Intermediates |
|---|---|---|
| Intermolecular Hydration/Alkoxylation | Addition of water or alcohols to alkynes to form carbonyl compounds. nih.gov | Gold-alkyne π-complex. youtube.com |
| Intramolecular Cyclization | Formation of heterocyclic compounds through intramolecular nucleophilic attack on a gold-activated alkyne. nih.govacs.org | Gold-alkyne π-complex. nih.gov |
| Hydroamination | Addition of amines to alkynes to form imines or enamines, with regioselectivity influenced by electronic factors. nih.gov | Gold-alkyne π-complex. nih.gov |
π-Activation of Allenes
Similar to alkynes, allenes are also efficiently activated by cationic gold(I) complexes. researchgate.netresearchgate.net The coordination of the gold(I) center to one of the double bonds of the allene (B1206475) renders it electrophilic and prone to nucleophilic attack. researchgate.net The nature of the gold-allene interaction can be complex, with several possible coordination modes. researchgate.net
The activation of allenes by gold(I) catalysts has been exploited in various synthetic transformations, including cycloisomerization and cycloaddition reactions. researchgate.net The specific outcome of these reactions can often be tuned by modifying the catalyst or the reaction conditions. researchgate.net Computational studies have been instrumental in understanding the various possible geometries of allene-gold species and their mechanistic implications. researchgate.net
π-Activation of Alkenes
While gold(I) complexes exhibit a strong preference for activating alkynes, they can also activate alkenes, albeit generally to a lesser extent. nih.gov The formation of gold(I)-alkene π-complexes is a key step in several catalytic processes, including hydroarylation and cyclization reactions. sigmaaldrich.com Well-characterized gold(I)-alkene complexes have been reported, confirming this mode of activation. nih.gov
The interaction between gold(I) and an alkene is typically weaker than with an alkyne, which accounts for the high chemoselectivity observed in many gold-catalyzed reactions of enynes (molecules containing both an alkene and an alkyne). nih.gov However, under specific conditions or with appropriately designed substrates, the activation of alkenes can be achieved, leading to valuable synthetic transformations.
Influence of Tricyclohexylphosphine on Electronic Activation and Catalytic Performance
The tricyclohexylphosphine (PCy₃) ligand is a crucial component of the Chloro(tricyclohexylphosphine)gold(I) complex, significantly influencing its electronic properties and catalytic activity. PCy₃ is a bulky and strongly electron-donating ligand.
The strong σ-donating ability of tricyclohexylphosphine increases the electron density on the gold(I) center. This has a moderating effect on the Lewis acidity of the corresponding cationic gold complex, [Au(PCy₃)]⁺, compared to complexes with less donating ligands. nih.gov This modulation of electronic properties is essential for controlling the reactivity of the catalyst and preventing undesirable side reactions.
Mechanistic Elucidation of Chloro Tricyclohexylphosphine Gold I Catalyzed Reactions
General Mechanistic Framework for Homogeneous Gold(I) Catalysis
Homogeneous gold(I) catalysis, particularly with phosphinegold(I) chlorides like Chloro(tricyclohexylphosphine)gold(I), generally operates through a cationic cycle. The catalytic cycle is initiated by the generation of a coordinatively unsaturated and highly electrophilic cationic gold(I) species. This active catalyst then interacts with the substrate, typically an alkyne, allene (B1206475), or enyne, leading to its activation and subsequent transformation. The cycle is completed by the release of the product and regeneration of the active catalytic species.
The precatalyst, Chloro(tricyclohexylphosphine)gold(I), is a stable, 14-electron, linear complex. In its neutral form, it is generally not catalytically active. The initiation of the catalytic cycle requires the abstraction of the chloride ligand to generate a cationic gold(I) complex, [(PCy₃)Au]⁺. This is typically achieved by the addition of a silver salt with a non-coordinating anion, such as silver hexafluoroantimonate (AgSbF₆) or silver tetrafluoroborate (B81430) (AgBF₄). sigmaaldrich.comsigmaaldrich.com The silver cation coordinates to the chloride, precipitating as silver chloride (AgCl) and releasing the highly electrophilic, 12-electron cationic gold(I) species into the reaction medium. monash.edu This cationic species is the active catalyst that enters the catalytic cycle. The choice of the counter-anion from the silver salt can also influence the reactivity and stability of the catalytic system. mdpi.com
The general equation for the activation of the precatalyst can be represented as: (PCy₃)AuCl + AgX → [(PCy₃)Au]⁺X⁻ + AgCl(s) (where X = SbF₆, BF₄, etc.)
This activation step is crucial as it generates the necessary electrophilicity at the gold center for the subsequent activation of π-systems. sigmaaldrich.com
Once the active cationic gold(I) species, [(PCy₃)Au]⁺, is formed, it acts as a potent π-acid. It coordinates to the electron-rich carbon-carbon multiple bonds of the substrate, such as an alkyne or an allene. This coordination polarizes the π-system, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov The nucleophile can be either external (e.g., water, alcohols, arenes) or internal (e.g., a tethered alkene, alkyne, or other functional group).
The nucleophilic attack can proceed in two principal modes:
Intermolecularly: An external nucleophile attacks the gold-activated π-system. This is common in reactions like the hydration or hydroalkoxylation of alkynes.
Intramolecularly: A nucleophilic group within the same molecule attacks the activated multiple bond. This is the key step in many gold-catalyzed cyclization and cycloisomerization reactions. nih.govnih.gov
In the context of enyne cycloisomerization, the tethered alkene acts as the internal nucleophile, attacking the gold-activated alkyne. nih.govscienceopen.com This attack leads to the formation of a carbocationic intermediate which is stabilized by the gold center. The nature of the phosphine (B1218219) ligand, in this case, tricyclohexylphosphine (B42057), influences the electronic properties of the gold center and thus modulates its catalytic activity.
The final step in many gold-catalyzed reactions is the protodeauration (or protodemetalation) step, which involves the cleavage of the carbon-gold bond and regeneration of the active catalyst. rsc.org After the key bond-forming events have occurred, a vinyl- or alkylgold(I) intermediate is often formed. This intermediate is typically unstable and readily undergoes protodeauration upon interaction with a proton source. The proton source can be a Brønsted acid present in the medium, or in some cases, a molecule of the substrate or solvent.
Mechanistic Pathways in Gold(I)-Catalyzed Cycloisomerization Reactions
Chloro(tricyclohexylphosphine)gold(I) is a highly effective catalyst for cycloisomerization reactions, which involve the intramolecular rearrangement of substrates containing multiple unsaturated functionalities. The mechanistic pathways for these transformations are often complex and can lead to the formation of diverse and structurally intricate products.
The cycloisomerization of 1,n-enynes (where n is typically 5, 6, or 7) is a hallmark reaction of gold(I) catalysis. The generally accepted mechanism proceeds through the formation of a key intermediate known as a cyclopropyl (B3062369) gold(I) carbene. nih.govnih.govscienceopen.com
The reaction is initiated by the coordination of the cationic gold(I) catalyst to the alkyne moiety of the enyne. This is followed by an intramolecular attack of the alkene onto the activated alkyne. This cyclization event does not lead directly to a simple carbocation, but rather to a highly stabilized, non-classical carbocationic species that is best described as a cyclopropyl gold(I) carbene-like intermediate. nih.govresearchgate.net This intermediate is a bifunctional electrophile, with reactive sites at both the carbene carbon and the cyclopropane (B1198618) ring. nih.gov
The fate of the cyclopropyl gold(I) carbene intermediate is dictated by the substrate structure, the reaction conditions, and the nature of any trapping agents present. It can undergo a variety of subsequent transformations, leading to a diverse array of products.
| Reaction Pathway | Description | Resulting Product Type |
|---|---|---|
| Skeletal Rearrangement | In the absence of nucleophiles, the intermediate can undergo various skeletal rearrangements, such as the single-cleavage or double-cleavage pathway, leading to the formation of cycloisomerized products. nih.govscienceopen.com | Bicyclic compounds, dienes |
| Intramolecular Cyclopropanation | The gold(I) carbene can react with another alkene within the molecule to form a new cyclopropane ring. nih.govnih.gov | Polycyclic structures containing cyclopropanes |
| Intermolecular Cyclopropanation | In the presence of an external alkene, the gold(I) carbene can be trapped to form a cyclopropane intermolecularly. beilstein-journals.org | Cyclopropanes |
| Nucleophilic Attack | External or internal nucleophiles (e.g., alcohols, arenes) can attack either the carbene carbon or one of the cyclopropane carbons. nih.gov | Functionalized cyclic or bicyclic products |
In the cycloisomerization of certain diynes, particularly those bearing a propargylic acyloxy group, the reaction can be initiated by an acyloxy shift. researchgate.net This mechanistic pathway offers an alternative to the direct activation of an alkyne and subsequent cyclization.
For instance, in the gold(I)-catalyzed cycloisomerization of 1,6-diyne esters or carbonates, the reaction is thought to commence with a 1,2- or 1,3-acyloxy migration. monash.edu This rearrangement generates a gold-stabilized allene or a gold carbene intermediate. This newly formed reactive species is then poised for an intramolecular reaction with the second alkyne moiety.
A plausible mechanistic sequence for a 1,6-diyne ester is as follows:
Coordination of the gold(I) catalyst to one of the alkyne groups.
An intramolecular 1,2-acyloxy shift occurs, leading to the formation of a gold carbene intermediate.
This gold carbene is then trapped by the pendant alkyne, forming a transient cyclopropene (B1174273) intermediate.
The cyclopropene can then undergo a cycloreversion to generate a new gold carbene species.
This second gold carbene can then undergo further reactions, such as a Nazarov cyclization, to yield the final polycyclic product. monash.edu
Isotope labeling studies and the trapping of proposed intermediates with external reagents have provided experimental support for these acyloxy shift-initiated cycloisomerization pathways. monash.edu
Allenes: Nucleophilic Attack and Cyclization Modes
The activation of allenes by [AuCl(PCy₃)] facilitates a range of nucleophilic attacks and subsequent cyclizations, leading to the formation of diverse molecular architectures. Mechanistic studies, including those on allene-dienes, reveal that gold(I) catalysts can access both [4+3] and [4+2] cycloaddition pathways. nih.gov The initial step involves the coordination of the gold(I) center to the allene, rendering it susceptible to nucleophilic attack. The regioselectivity of this attack and the subsequent cyclization mode are heavily influenced by the substitution pattern of the allene and the nature of the nucleophile.
In the context of allene-diene substrates, the reaction of 10 with a cationic gold complex generated from Ph₃PAuCl and AgSbF₆ resulted in a mixture of formal [4+2] and [4+3] cycloaddition products. escholarship.org This highlights the delicate balance between different reaction pathways. The formation of a seven-membered ring gold-stabilized carbene via a [4+3] cycloaddition can be unstable and may rearrange through 1,2-hydride or 1,2-alkyl shifts to yield six- and seven-membered ring products. nih.gov The steric and electronic properties of the phosphine ligand are critical in determining the stability of the gold-stabilized carbene intermediate and its subsequent reaction course. nih.gov While many mechanistic investigations have centered on alkynes, the understanding of gold-catalyzed transformations of allenes is growing, providing valuable insights into their reaction mechanisms. nih.gov
Mechanisms of Gold(I)-Catalyzed Hydrofunctionalization
Hydrofunctionalization reactions, which involve the addition of an H-X moiety across a carbon-carbon multiple bond, are fundamental transformations in organic synthesis. [AuCl(PCy₃)] has proven to be an effective catalyst for these processes, particularly for hydroarylation and hydroamination.
Hydroarylation: Friedel-Crafts Type Mechanisms
Gold-catalyzed hydroarylation provides an efficient route to functionalize aromatic C-H bonds with unsaturated partners like alkynes, alken, and allenes, avoiding the need for pre-functionalized starting materials. rsc.org The mechanism of gold(I)-catalyzed intermolecular hydroarylation of alkynes is often described as a Friedel-Crafts-type reaction. The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne, which enhances its electrophilicity. This activated alkyne is then susceptible to nucleophilic attack by the electron-rich arene.
A key mechanistic feature is the outer-sphere nature of the attack, where the arene attacks the gold-activated alkyne without prior coordination to the metal center. researchgate.net The rate-determining step in many gold(I)-catalyzed hydroarylations is the nucleophilic attack of the arene on the activated alkyne. mdpi.com Consequently, ligands that are less electron-donating can render the cationic gold complex more electrophilic, thereby accelerating the reaction. mdpi.com However, a balance must be struck, as a ligand that is too electron-poor can compromise the stability of the catalyst. mdpi.com The choice of the gold source can also be critical, with cationic phosphinegold(I) complexes showing optimal performance for the addition of mesitylene (B46885) to electron-poor alkynes like methyl propiolate. nih.gov
Hydroamination: Regioselectivity and Ligand Effects
The hydroamination of alkynes and allenes catalyzed by gold(I) complexes offers a direct method for the synthesis of nitrogen-containing compounds such as enamines and imines. The regioselectivity of this addition is a critical aspect, often governed by a complex interplay of steric and electronic factors of both the substrate and the catalyst.
Role of Tricyclohexylphosphine in Mechanistic Control
Steric Effects on Regio- and Diastereoselectivity
The large steric footprint of the PCy₃ ligand, quantified by its large cone angle of 170°, exerts a profound influence on the stereochemical outcome of reactions. wikipedia.org This steric hindrance can effectively block certain reaction pathways, thereby favoring the formation of a specific regioisomer or diastereomer.
In many gold-catalyzed transformations, the bulky PCy₃ ligand can create a sterically demanding environment around the gold center, influencing how substrates approach and bind to the catalyst. This can be a deciding factor in controlling selectivity, for example, by favoring one cyclization mode over another. researchgate.net The choice of ligand is a key factor in controlling diastereoselectivity. nih.gov For instance, in cycloaddition reactions, the steric properties of the ligand can affect the electronic structure of the intermediate gold-stabilized carbene and its subsequent reactivity, ultimately dictating the product distribution. nih.gov The ability to switch diastereoselectivity by simply changing the ligand highlights the power of steric control in gold catalysis. nih.gov
Electronic Effects on Reaction Rate and Selectivity
The strong electron-donating nature of the PCy₃ ligand (pKa = 9.7) significantly impacts the electronic properties of the gold(I) center. wikipedia.org This, in turn, influences the reaction rate and selectivity by modulating the Lewis acidity of the catalyst and the stability of key intermediates.
Generally, more electron-donating ligands increase the electron density on the gold atom, which can accelerate steps like protodeauration, often considered the rate-limiting step in many catalytic cycles. researchgate.net However, the electronic effect of the ligand can be nuanced. In reactions where the rate-determining step is the nucleophilic attack on the gold-activated substrate, less electron-donating ligands can make the gold center more electrophilic and thus more active. mdpi.com Conversely, for reactions where protodeauration is rate-limiting, more electron-donating ligands are beneficial. mdpi.com The electronic properties of the PCy₃ ligand can also influence the chemoselectivity of a reaction, for example by favoring the activation of one functional group over another. nih.gov This interplay between steric and electronic effects allows for fine-tuning of the catalyst's performance for a specific transformation. nih.gov
Interactive Data Tables
Table 1: Ligand Effects on Gold-Catalyzed Hydroamination
This table summarizes the effect of different phosphine ligands on the rate of intramolecular hydroamination.
| Ligand (L) in LAuOTf | Ligand Type | Relative Rate |
| PhOP(o-biphenyl)₂ | Electron-withdrawing | Fastest |
| PhP(o-biphenyl)₂ | Intermediate | Intermediate |
| t-BuP(o-biphenyl)₂ | Electron-donating | Slowest |
| Data derived from kinetic studies on the cyclization of urea (B33335) alkene 1a. beilstein-journals.org |
Table 2: Influence of Gold Catalysts on Hydroarylation
This table shows the optimal gold catalyst for the hydroarylation of different alkyne substrates with mesitylene.
| Alkyne Substrate | Catalyst System | Product Type |
| Phenylacetylene (electron-rich) | AuCl₃/AgSbF₆ | Hydroarylation Product |
| Methyl propiolate (electron-poor) | Cationic Phosphinegold(I) | Hydroarylation Product |
| Data based on the intermolecular hydroarylation of alkynes. nih.gov |
In Situ Spectroscopic Investigations of Reaction Intermediates
The transient and often highly reactive nature of intermediates in gold-catalyzed reactions necessitates sophisticated analytical techniques for their direct observation. In situ spectroscopy, which monitors the reaction as it happens, has been indispensable in capturing fleeting species and providing direct evidence for proposed mechanistic pathways involving chloro(tricyclohexylphosphine)gold(I) and related catalysts. usf.edu Key methods employed include Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Absorption Spectroscopy (XAS).
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and other soft ionization techniques have proven to be powerful tools for detecting charged intermediates in the catalytic cycle. usf.edu By directly sampling the reaction mixture, researchers have been able to identify key gold-containing species. For instance, in studies of gold-catalyzed alkyne hydration, ESI-MS has provided evidence for the formation of bis-gold complexes as potential key reaction intermediates. usf.eduresearchgate.net In one study, high-resolution ion mobility mass spectrometry was used to resolve multiple isomers of cationic catalyst-substrate complexes, lending support to a previously proposed mechanism involving σ,π-gem-diaurated species. acs.org The ability of MS to detect these low-concentration species provides crucial data that is often inaccessible through other methods. usf.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ³¹P NMR, is highly effective for probing the environment of the phosphine ligand and, by extension, the gold center. Changes in the chemical shift of the phosphorus atom can indicate ligand exchange, substrate coordination, and the formation of different catalytic species. For example, ³¹P NMR has been used to identify and characterize various gold(I) oxo complexes that can form in the presence of water. rsc.org ¹H NMR is also used to monitor the consumption of starting materials and the formation of products, but its primary strength in mechanistic studies of these systems is in conjunction with ³¹P NMR to build a more complete picture of the species in solution. rsc.org
X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that provides information on the oxidation state and local coordination environment of the gold atoms. desy.deyoutube.comrsc.org It is composed of two regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the formal oxidation state, and Extended X-ray Absorption Fine Structure (EXAFS), which gives details about the coordination number and bond distances to neighboring atoms. youtube.comrsc.org In situ XAS studies allow for the analysis of the catalyst under realistic reaction conditions. desy.deacs.org This technique has been used to observe the formation of gold nanoparticles from precursor complexes and to determine the average particle size and coordination numbers, which are critical factors for catalytic activity. desy.deresearchgate.net For homogeneous catalysts, XAS can track changes in the gold atom's electronic structure and coordination sphere throughout the catalytic cycle. rsc.org
The following table summarizes the application of these in situ spectroscopic techniques in the study of gold catalyst intermediates.
| Spectroscopic Technique | Information Obtained | Key Findings in Gold Catalysis |
| Mass Spectrometry (MS) | Molecular weight and structure of charged intermediates. | Detection of bis-gold complexes usf.eduresearchgate.net; Resolution of isomeric catalyst-substrate adducts acs.org. |
| NMR Spectroscopy | Local chemical environment of specific nuclei (e.g., ³¹P, ¹H). | Identification of gold(I) oxo species in solution rsc.org; Monitoring ligand effects and catalyst speciation. |
| X-ray Absorption (XAS) | Oxidation state and local coordination environment (bond distances, coordination number). | In situ monitoring of gold particle formation and size desy.de; Determination of Au oxidation state during catalysis rsc.org. |
These techniques, often used in combination, provide a powerful arsenal (B13267) for elucidating the complex mechanisms of reactions catalyzed by chloro(tricyclohexylphosphine)gold(I), transforming theoretical proposals into experimentally verified pathways.
Density Functional Theory (DFT) Studies for Mechanistic Validation and Prediction
Density Functional Theory (DFT) has become an essential computational tool for investigating the mechanisms of gold-catalyzed reactions, providing insights that are often difficult or impossible to obtain through experimental means alone. researchgate.netfrontiersin.org By modeling the electronic structure and energies of reactants, intermediates, transition states, and products, DFT allows for the detailed exploration of reaction pathways, validation of experimentally proposed mechanisms, and prediction of reactivity and selectivity. rsc.orgchemrxiv.orgchemrxiv.org
Predictive Power: Beyond validating known reactions, DFT is increasingly used in a predictive capacity. chemrxiv.orgchemrxiv.org By calculating the reaction profiles for new substrates or catalysts, computational models can forecast the likely products and selectivities, guiding experimental design and saving significant laboratory resources. chemrxiv.org For instance, automated reaction modeling frameworks based on DFT can explore vast reaction networks without human bias to predict the outcomes of complex unimolecular gold(I)-catalyzed reactions. chemrxiv.orgchemrxiv.org DFT can also predict the geometric and electronic properties of novel gold complexes, providing insights into their potential stability and reactivity. nih.govresearchgate.net
Choice of Functional and Basis Set: The accuracy of DFT results is highly dependent on the chosen computational protocol, specifically the functional and the basis set. researchgate.net For heavy elements like gold, it is crucial to account for relativistic effects, which are often incorporated through the use of effective core potentials (ECPs) for the core electrons. researchgate.netnih.gov Numerous studies have benchmarked various functionals for gold catalysis. While the B3LYP functional has been widely used, others like M06 and the double-hybrid functional B2PLYP have shown excellent performance in accurately predicting geometries and relative energies for gold(I) systems. researchgate.netnih.govnih.govnih.gov The choice of basis set for the ligand atoms is also critical for obtaining accurate kinetic parameters. nih.govnih.gov
The table below presents a selection of DFT functionals and basis sets commonly employed in the study of gold-catalyzed reactions, along with their typical applications.
| DFT Functional | Basis Set (Gold) | Basis Set (Other Atoms) | Typical Application / Finding |
| B3LYP | Stuttgart/Dresden (SDD) ECP | 6-31G(d,p), 6-31+G(d) | General mechanistic investigations; Good balance of cost and accuracy for larger systems. researchgate.netnih.govnih.gov |
| M06 | SDD ECP | 6-311+G(d,p) | Considered one of the best-performing functionals for geometries and energies in gold catalysis. researchgate.net |
| B2PLYP | SDD ECP | cc-pVTZ | High-accuracy benchmark calculations; Outperforms many other functionals for reaction energy profiles. researchgate.netnih.gov |
| BP86-D3 | SDD ECP | 6-31G(d) | Used for studying reaction mechanisms where dispersion effects are considered important. researchgate.net |
Diverse Catalytic Transformations Facilitated by Chloro Tricyclohexylphosphine Gold I and Analogues
Cycloisomerization Reactions for Molecular Complexity Generation
Gold(I)-catalyzed cycloisomerization reactions represent a highly atom-economical method for rapidly building molecular complexity from relatively simple unsaturated precursors, such as enynes and diynes. nih.gov These transformations allow for the construction of carbo- and heterocyclic frameworks that are central to natural products and medicinal chemistry. nih.govresearchgate.net The catalyst, often generated in situ from a precursor like Chloro(tricyclohexylphosphine)gold(I) and a silver salt, activates the alkyne moiety towards nucleophilic attack by a tethered π-system.
Formal Tandem Bicyclizations
Tandem or cascade reactions initiated by gold catalysts provide a powerful strategy for the rapid assembly of complex polycyclic systems from acyclic starting materials. These processes involve a sequence of intramolecular reactions that occur in a single synthetic operation, often creating multiple rings and stereocenters with high efficiency.
A notable example involves the gold(I)-catalyzed tandem cyclization/[3+3] cycloaddition of 2-(1-alkynyl)-2-alken-1-ones with nitrones. beilstein-journals.org This reaction, catalyzed by a Ph3PAuCl/AgOTf system, activates the alkyne group, leading to the formation of bicyclic oxazine (B8389632) derivatives in good yields and with excellent selectivity. beilstein-journals.org Similarly, gold catalysts can initiate cascade reactions for the synthesis of complex polycarbocyclic frameworks. nih.govresearchgate.net For instance, a gold-catalyzed cascade involving a 6-endo-dig cyclization of a diazo-yne substrate generates a β-aryl gold-carbene intermediate. This key intermediate can then participate in a stepwise [4+2] cycloaddition with an external alkene, serving as a four-carbon building block to construct polycyclic systems. nih.govresearchgate.net These tandem processes highlight the ability of gold catalysts to orchestrate complex bond formations, leading to significant increases in molecular complexity in a single step.
Formation of Fused Heterocycles and Polycarbocycles
Gold(I) phosphine (B1218219) complexes are exceptionally effective in catalyzing the cycloisomerization of 1,n-enynes and related substrates to form a diverse array of fused ring systems. The steric and electronic properties of the phosphine ligand can significantly influence the reaction pathway and selectivity. nih.gov
The synthesis of fused carbocycles can be achieved through regioselective 6-endo-dig cyclization processes, providing access to motifs found in numerous diterpenoid natural products. nih.gov The choice of ligand on the gold(I) center can modulate the selectivity of the initial bond formation, directing the reaction towards the desired fused carbocyclic structure. nih.gov Gold-catalyzed intramolecular (4+2) cycloadditions of unactivated alkynes and dienes have also been developed, proceeding through a mechanism that does not involve a change in the gold's oxidation state. beilstein-journals.org This process generates a cyclopropyl (B3062369) carbene intermediate that rearranges to the final fused cycloadduct. beilstein-journals.org
In the realm of heterocycle synthesis, gold catalysis enables access to a wide variety of fused structures. nih.govresearchgate.net For example, the cycloisomerization of N-tethered indole-arylpropargyl substrates using gold(I) catalysts leads to complex polycyclic N-heterocycles. rsc.org Gold-catalyzed tandem reactions of o-alkynylphenols with diazo compounds provide an efficient route to 2,3-disubstituted benzofurans. rsc.org Furthermore, sequential gold-catalyzed reactions, such as the cyclization/alkylation of 2-alkynyl-phenylamines with α,β-enones, offer a versatile one-pot method for synthesizing C-3-alkyl-indoles and other fused indole (B1671886) derivatives. nih.gov
Enantioselective Cycloisomerizations with Chiral Analogues
A major advancement in gold catalysis has been the development of enantioselective transformations using chiral analogues of simple phosphine ligands. mdpi.com Due to the linear coordination preference of gold(I), achieving effective chirality transfer from the ligand to the substrate has been a significant challenge. However, the design of sophisticated chiral phosphine ligands, often featuring biaryl backbones or other rigid scaffolds, has led to highly successful asymmetric cycloisomerization reactions. nih.govmdpi.com
These chiral gold catalysts are particularly effective in the cycloisomerization of 1,5- and 1,6-enynes. acs.orgnih.gov For example, the asymmetric cycloisomerization of silyloxy-1,6-enynes bearing an internal alkyne, catalyzed by cationic gold complexes with chiral phosphine ligands, can produce chiral cyclopentane (B165970) derivatives with excellent enantiomeric excess (up to 94% ee). nih.gov By carefully selecting the chiral ligand, different cyclization modes (5-exo, 5-endo, 6-exo) can be controlled, all leading to products with outstanding enantioselectivities. acs.org
The development of bifunctional chiral phosphine ligands, which incorporate a secondary functional group capable of hydrogen bonding or other non-covalent interactions, has further enhanced enantioselectivity. acs.org This strategy creates a more defined chiral environment around the catalytic center, improving the transfer of stereochemical information. mdpi.comacs.org
Table 1: Examples of Enantioselective Gold-Catalyzed Cycloisomerization Reactions This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Substrate Type | Chiral Ligand Type | Product Type | Achieved Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|
| 1,6-Enyne | Chiral Bifunctional Phosphine | Bicyclic Product | 95% | mdpi.com |
| 1,6-Silyloxyenyne | Chiral Phosphine | Chiral Cyclopentane | up to 94% | nih.gov |
| N-tethered Indole-arylpropargyl | Chiral Phosphine | Polycyclic N-Heterocycle | up to 93% | rsc.org |
| 1,6-Enyne | Taddol-derived Phosphine-Phosphite | Furo[3,4-d]-tetrahydropyridazine | up to 96% | researchgate.net |
| Silyloxy-1,3-dien-7-yne | Chiral Phosphine | Bicyclic Derivative | up to 99% | nih.gov |
Hydrofunctionalization Reactions
Hydrofunctionalization reactions, which involve the addition of an X-H bond (where X = C, N, O, etc.) across a carbon-carbon multiple bond, are fundamental transformations in organic synthesis. Gold(I) catalysts, including Chloro(tricyclohexylphosphine)gold(I), have emerged as highly effective promoters of these reactions, offering mild conditions and excellent functional group tolerance.
Intermolecular and Intramolecular Hydroarylation of Alkenes and Alkynes
The gold-catalyzed addition of C-H bonds of arenes across alkenes and alkynes is an atom-economical method for forming carbon-carbon bonds. Chloro(tricyclohexylphosphine)gold(I) and related phosphine gold complexes, typically activated with a silver salt like silver triflate (AgOTf), are efficient catalysts for this transformation.
An efficient method for the intermolecular hydroarylation of both aryl and aliphatic alkenes with indoles has been developed using a [(PR₃)AuCl]/AgOTf catalytic system. nih.gov The reaction proceeds under thermal or microwave-assisted conditions, accommodating a variety of styrenes and unactivated aliphatic alkenes to give the corresponding 3-alkyl-indole products in good to high yields. nih.gov Mechanistic studies involving deuterium (B1214612) labeling suggest a mechanism where the gold(I) complex coordinates to the alkene, activating it for nucleophilic attack by the indole. nih.gov Similarly, gold(I)-catalyzed intermolecular hydroarylation of allenes with various indoles can be achieved using gold(I) N-heterocyclic carbene (NHC) complexes, forming 3-allylic indoles. nih.gov
Intramolecular hydroarylation of alkynes is also a powerful tool for constructing cyclic structures. While platinum catalysts are often used, gold catalysts can also promote these reactions. researchgate.net For instance, gold(I)-catalyzed intramolecular hydroarylation of indoles has been demonstrated to be an effective cyclization strategy. nih.gov
Intermolecular and Intramolecular Hydroamination
The addition of an N-H bond across a carbon-carbon multiple bond, or hydroamination, is a direct and atom-economical route to amines, imines, and enamines, which are valuable building blocks in pharmaceuticals and fine chemicals. nih.govmdpi.com Gold(I)-phosphine complexes are active catalysts for both intermolecular and intramolecular hydroamination of alkynes and allenes.
The first gold(I)-catalyzed intermolecular amination of alkynes with anilines was developed in 2003, yielding imine products. nih.govacs.org Since then, various gold(I) complexes with phosphine or NHC ligands have been shown to catalyze the hydroamination of both terminal and internal alkynes with a range of amines. mdpi.comnih.gov For instance, SPhosAuNTf₂, a gold(I)-phosphine complex with a non-coordinating counterion, is an active catalyst for the regioselective intermolecular hydroamination of alkynes under mild conditions. nih.govacs.org The regioselectivity is often governed by electronic factors rather than steric hindrance. nih.govacs.org
Intramolecular hydroamination provides an efficient pathway to nitrogen-containing heterocycles. Gold-catalyzed intramolecular hydroamination of allenes, for example, is a well-established method for synthesizing vinyl-substituted pyrrolidines and piperidines. nih.gov When chiral phosphine gold complexes are employed as catalysts, this transformation can be rendered highly enantioselective. nih.gov
Hydration and Alkoxylation of Alkynes
Gold(I) complexes, including chloro(tricyclohexylphosphine)gold(I) and its analogues like chloro(triphenylphosphine)gold(I), are highly effective catalysts for the addition of oxygen-based nucleophiles, such as water (hydration) and alcohols (alkoxylation), to alkynes. nih.gov These transformations are fundamental in organic synthesis, providing access to valuable carbonyl compounds like ketones and acetals. nih.gov The high π-acidity and low oxophilicity of cationic gold(I) species, generated in situ from precursors like (Ph₃P)AuCl, allow them to activate carbon-carbon triple bonds towards nucleophilic attack without being passivated by oxygen-containing reactants. nih.gov
Historically, these reactions often required toxic mercury(II) salts or high loadings of other transition metals. nih.gov Early gold(I)-catalyzed systems also had drawbacks, such as the need for strong acids and high catalyst concentrations. nih.gov However, modern gold catalysis has overcome many of these challenges. For instance, gold(I)-phosphine complexes can facilitate the hydration of alkynes at room temperature without any acidic co-catalyst. nih.gov
A persistent challenge in the hydration and hydroalkoxylation of unsymmetrical internal alkynes is achieving high regioselectivity. nih.govtandfonline.com The hydration of terminal alkynes typically proceeds with high selectivity to yield methyl ketones, following Markovnikov's rule. tandfonline.com In contrast, internal alkynes often yield a mixture of regioisomeric ketone products. tandfonline.com The choice of ligand and counterion can influence this selectivity. While phosphine-gold catalysts are common, systems using N-heterocyclic carbene (NHC) ligands have also been developed and, in some cases, show different or improved selectivity for internal alkynes. tandfonline.com
The intramolecular version of this reaction, the cyclization of alkynols, is a powerful method for constructing oxygen-containing heterocycles, which are common motifs in natural products. nih.gov Gold(I) catalysts have been successfully employed in the total synthesis of complex molecules by facilitating these key cyclization steps. nih.gov
Table 1: Examples of Gold-Catalyzed Hydration and Alkoxylation of Alkynes This table is representative of typical transformations and may involve analogues of Chloro(tricyclohexylphosphine)gold(I).
| Substrate | Catalyst System | Nucleophile | Product(s) | Key Finding | Citation |
| Phenylacetylene | [AuMe(L)] / Acid | H₂O | Acetophenone | Early example of Au(I)-catalyzed hydration. | nih.gov |
| Internal Alkyne (e.g., 1-phenyl-1-butyne) | Au-NHC Complex | H₂O | Mixture of Ketones | Highlights the regioselectivity challenge with unsymmetrical internal alkynes. | tandfonline.com |
| Internal Alkyne | [Au(NHC)(CH₃CN)][BF₄] | Primary/Secondary Alcohols | (Z)-Vinyl Ethers | Highly active catalyst system for stereoselective hydroalkoxylation, achieving high yields and stereoselectivities. | nih.gov |
| Alkynol | Gold(I) Complex | (intramolecular) | Oxygen Heterocycle (e.g., Furan) | Demonstrates the utility of intramolecular reactions for building complex cyclic structures. | nih.gov |
Oxidative Gold Catalysis with Gold(I) Precursors
While much of gold catalysis involves the metal acting as a π-Lewis acid in its +1 oxidation state, there is a growing field of transformations that proceed through oxidative pathways. Gold(I) precursors like chloro(tricyclohexylphosphine)gold(I) can be used to access two distinct types of oxidative catalysis: those that occur without a formal change in the metal's oxidation state and those that involve a clear Au(I)/Au(III) redox cycle. rsc.orgacs.org
Reactions Without Metal Oxidation State Change
In some cross-coupling reactions, gold(I) catalysts can facilitate the formation of new bonds without undergoing a formal two-electron oxidation to Au(III). acs.org These processes are often described as redox-neutral or oxidant-free oxidative reactions. acs.org A general mechanism for such transformations, particularly in the context of alkyne hydrofunctionalization, involves the activation of the alkyne by a cationic LAu⁺ species. acs.org This is followed by nucleophilic attack from another substrate (e.g., an arene in a hydroarylation reaction) and subsequent protodeauration to release the product and regenerate the active catalyst. acs.org Although new bonds are formed in an oxidative sense, the gold center remains formally in the +1 state throughout the catalytic loop. acs.org
These reactions provide a valuable alternative to traditional cross-coupling methods that rely on other late transition metals. acs.org The unique reactivity of gold allows for the construction of various C-C and C-heteroatom bonds under this paradigm. acs.org
Au(I)/Au(III) Redox Cycles
The ability of gold to shuttle between the +1 and +3 oxidation states opens up a vast and powerful area of reactivity, analogous to that of palladium in cross-coupling chemistry. rsc.orgrsc.org A typical Au(I)/Au(III) catalytic cycle is initiated by the oxidation of a Au(I) precursor, such as (R₃P)AuCl, to a Au(III) species. rsc.orgkaimosi.com This oxidative addition step, once considered challenging for gold, can be achieved using various oxidants, including hypervalent iodine(III) reagents like PhICl₂. rsc.orgkaimosi.com
Once the Au(III) intermediate is formed, the catalytic cycle can proceed through several steps:
Oxidative Addition : A substrate adds to the Au(I) center, forming a Au(III) complex. The feasibility of this step is crucial and can be influenced by the ligands on the gold center and the nature of the oxidant. rsc.orgkaimosi.com
Transmetalation/Nucleophilic Attack : A second reaction partner, such as an organosilane or organozinc compound, can transfer its organic group to the Au(III) center (transmetalation). rsc.org Alternatively, the π-acidic Au(III) center can activate a substrate, like an alkene, towards attack by a nucleophile. rsc.org
Reductive Elimination : This is the final, product-forming step where two ligands on the Au(III) center couple and are eliminated, regenerating the Au(I) catalyst. rsc.orgrsc.org The study of reductive elimination from isolated Au(III) complexes has been crucial for understanding the selectivity and mechanism of these catalytic processes. rsc.org
This dual-reactivity manifold, where a single Au(I) precursor can be directed into either π-Lewis acid catalysis or Au(I)/Au(III) redox catalysis, is a remarkable feature of modern gold chemistry, significantly expanding its synthetic utility. rsc.org
Table 2: Elementary Steps in a Generic Au(I)/Au(III) Catalytic Cycle
| Step | Description | Reactants | Intermediate/Product | Citation |
| Activation | A Au(I) precursor is activated, often by halide abstraction. | (R₃P)AuCl + AgX | [(R₃P)Au]⁺X⁻ | acs.org |
| Oxidative Addition | The active Au(I) species is oxidized to Au(III) by an external oxidant. | [(R₃P)Au]⁺ + Oxidant (e.g., R'-Y) | [(R₃P)Au(R')(Y)]⁺ | rsc.orgkaimosi.com |
| Transmetalation | An organometallic reagent transfers an organic group to the Au(III) center. | [(R₃P)Au(R')(Y)]⁺ + R''-M | [(R₃P)Au(R')(R'')]⁺ + M-Y | rsc.org |
| Reductive Elimination | The two organic groups on the Au(III) center couple, forming the final product and regenerating the Au(I) catalyst. | [(R₃P)Au(R')(R'')]⁺ | R'-R'' + [(R₃P)Au]⁺ | rsc.orgrsc.org |
Activation of Small Molecules
The catalytic activation of small, relatively inert molecules is a significant goal in chemistry. Gold catalysts, including phosphine-gold(I) complexes, have shown promise in this area. A notable example is the oxyarylation of ethylene (B1197577), a fundamental C2 feedstock. rsc.org In a process utilizing a catalytic amount of (Ph₃P)AuCl with an iodine(III) oxidant, a variety of arylsilanes and alcohols undergo a 1,2-addition across the ethylene double bond. rsc.org This reaction proceeds via a Au(I)/Au(III) redox cycle where the gold(III) center is believed to activate the ethylene, making it susceptible to nucleophilic attack by the alcohol. rsc.org This methodology provides a modular route to valuable homobenzylic ethers from simple starting materials. rsc.org Another instance involves the catalytic activity of chloro(triphenylphosphine)gold(I) in the oxidation of linoleic acid using molecular oxygen, demonstrating the potential for gold complexes to mediate reactions with O₂. researchgate.net
Development of Tandem and Multi-component Reactions
The efficiency of organic synthesis can be dramatically improved by combining multiple reaction steps into a single operation. Gold catalysis is particularly well-suited for designing such complex transformations. rsc.org
Tandem reactions , also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations where a single catalyst facilitates multiple, sequential bond-forming events. Gold(I) catalysts, including chloro(tricyclohexylphosphine)gold(I), are listed as catalysts for formal tandem bicyclizations. sigmaaldrich.com Gold-catalyzed tandem reactions often leverage the carbophilic Lewis acidity of Au(I) to trigger an initial cyclization or rearrangement, which generates a reactive intermediate that undergoes further transformations. nih.govrsc.org For example, a gold-catalyzed tandem reaction of o-alkynylphenols with diazo compounds has been developed to produce 2,3-disubstituted benzofurans. rsc.org
Multi-component reactions (MCRs) are one-pot processes where three or more starting materials are combined to form a complex product that incorporates atoms from most or all of the reactants. rsc.orgrsc.org MCRs are highly valued for their atom economy and ability to rapidly build molecular complexity. rsc.org Gold catalysts offer unique reactivity profiles that enable the development of novel MCRs. rsc.orgrsc.org A well-known example is the A³-coupling (Aldehyde-Alkyne-Amine), for which gold-catalyzed versions have been efficiently developed to produce propargylamines. rsc.org Beyond this, gold catalysts have been used to synthesize a variety of complex structures, such as β-alkoxyketones, from the reaction of aldehydes, alkynes, and alcohols. nih.gov
Table 3: Example of a Gold-Catalyzed Multi-component Reaction
| Reaction Name/Type | Starting Materials | Catalyst System | Product Type | Key Feature | Citation |
| A³-Coupling Variant | Aldehyde, Alkyne, Triethyl Orthoformate | Ph₃PAuCl / AgOTf | Propargyl Ether | Efficient synthesis of propargyl ethers in good to excellent yields. | rsc.org |
| Amide-Aldehyde-Alkyne Coupling | Amide, Alkyne, Aldehyde | Cationic Gold(I) | 2,4,5-Trisubstituted Oxazoles | A single catalyst promotes a multi-step tandem sequence involving coupling and cyclization. | rsc.org |
| β-Alkoxyketone Synthesis | Aldehyde, Alkyne, Alcohol | Gold(I) Complex | β-Alkoxyketone | Three components are coupled to form a functionalized ketone product. | nih.gov |
Advanced Catalytic Modalities and Supporting Technologies for Gold I Catalysis
Gold Photocatalysis with Gold(I) Complexes
The intersection of gold catalysis and photocatalysis has unlocked unique reaction pathways, primarily by facilitating valence changes at the gold center through photo-induced processes. sci-hub.se Unlike thermal catalysis, which typically preserves the +1 oxidation state, photocatalysis provides a route to access Au(II) and Au(III) intermediates without the need for stoichiometric chemical oxidants. sci-hub.se Gold(I) phosphine (B1218219) complexes are central to this field, serving as precursors to the catalytically active species under irradiation. sci-hub.seresearchgate.net
A predominant mechanism in gold photocatalysis is single electron transfer (SET). In this process, the gold(I) complex, upon absorbing light, can be excited to a state where it can either accept or donate an electron, initiating a cascade of chemical reactions. This photo-induced SET can lead to the oxidation of the gold center from Au(I) to Au(II), which can then participate in subsequent catalytic steps. sci-hub.se For instance, studies on the related complex Chloro(triphenylphosphine)gold(I) have shown that it can be photochemically converted to a gold(III) species under UV irradiation, a transformation that proceeds through such redox changes. researchgate.net
In addition to redox-active SET pathways, gold(I) complexes can theoretically participate in energy transfer (EnT) processes. In an EnT mechanism, the gold complex would act as a photosensitizer, absorbing light and transferring the energy to a substrate molecule, thereby exciting it to a reactive state without the gold complex itself undergoing a net redox change. While EnT is a fundamental process in photochemistry, for gold(I) phosphine complexes, catalytic cycles involving direct single electron transfer and changes in the metal's oxidation state are more commonly documented in the literature.
When Chloro(tricyclohexylphosphine)gold(I) is used as a precursor to synthesize gold nanoparticles (AuNPs), the resulting nanomaterials possess unique optoelectronic properties. These nanoparticles are plasmonic, meaning they exhibit a collective oscillation of their free electrons, known as a surface plasmon resonance, upon absorbing light. nih.govtudelft.nl The decay of these plasmons generates energetic, non-thermalized electrons and holes, referred to as "hot carriers". nih.govresearchgate.netbwise.kr
These hot carriers are highly reactive and can be harnessed to drive chemical reactions. A key mechanism is hot electron injection (HEI), where high-energy electrons are transferred from the gold nanoparticle to the conduction band of a contacting semiconductor support or an adsorbed molecule. nih.govtudelft.nl This charge separation can initiate redox chemistry, for example, in artificial photosynthesis for hydrogen production. nih.gov The efficiency of hot carrier generation and injection is influenced by the nanoparticle's size, shape, and the surrounding environment, including the presence of surface-bound ligands derived from precursors like Chloro(tricyclohexylphosphine)gold(I). researchgate.netacs.org
Electrocatalysis Involving Gold(I) Species
Gold(I) complexes and their derivatives are also being explored as catalysts in electrochemical transformations. Research has shown that phosphine-ligated gold species can serve as effective electrocatalysts, for instance, in the hydrogen evolution reaction (HER), a critical process for renewable energy technologies. acs.org
A study investigating size-specific phosphine-ligated gold nanoclusters and complexes supported on reduced graphene oxide (rGO) demonstrated their catalytic activity for HER. acs.org The investigation included the single-gold-atom complex Au(PPh₃)Cl, a close structural analog to Chloro(tricyclohexylphosphine)gold(I). The performance of these electrocatalysts was found to be dependent on several factors, including the size of the gold cluster, its electronic structure, and the density of the phosphine ligands on its surface. acs.org While larger clusters like Au₁₀₁(PPh₃)₂₁Cl₅ showed greater performance, the single-atom catalyst also demonstrated activity, highlighting the potential of discrete gold(I) species in the field. acs.org
| Catalyst System | Description | Key Finding |
|---|---|---|
| Au₁₀₁(PPh₃)₂₁Cl₅–rGO | A nanocluster of 101 gold atoms with triphenylphosphine (B44618) and chloride ligands supported on reduced graphene oxide. | Showed the highest performance and stability among the tested catalysts for the hydrogen evolution reaction. acs.org |
| Au₉(PPh₃)₈(NO₃)₃–rGO | A nanocluster of 9 gold atoms with triphenylphosphine and nitrate (B79036) ligands supported on reduced graphene oxide. | Exhibited moderate performance and good stability. acs.org |
| Au₁(PPh₃)Cl–rGO | A single-atom gold complex with a triphenylphosphine and chloride ligand supported on reduced graphene oxide. | Demonstrated catalytic activity for HER, though it was less stable over extended operation compared to the larger clusters. acs.org |
Heterogeneous Gold Catalysis using Ligand-Modified Supported Gold Nanoparticles
A significant advancement in making gold catalysis more practical and sustainable is the development of heterogeneous catalysts. usf.edu In this approach, gold nanoparticles are immobilized on a solid support, which facilitates catalyst separation, recovery, and reuse. usf.edumdpi.com Chloro(tricyclohexylphosphine)gold(I) and related phosphine-gold(I) complexes are excellent precursors for creating these supported nanoparticles. rsc.orgucl.ac.uk The phosphine ligand plays a crucial role not only in the formation of the nanoparticles but also in their ultimate catalytic behavior.
The choice of phosphine ligand on the gold(I) precursor offers a powerful method for precisely controlling the size of the resulting gold nanoparticles. rsc.orgucl.ac.uknih.gov Research has established a direct correlation between the steric hindrance of the ligand and the final nanoparticle diameter. ucl.ac.uknih.gov Precursors with bulkier ligands tend to produce smaller nanoparticles, as the steric crowding around the metal center influences the nucleation and growth process. ucl.ac.uk
For example, a study using a series of Au(I)-phosphine precursors demonstrated that decreasing the steric bulk of the ligand (from triphenylphosphine to dimethylphenylphosphine (B1211355) to trimethylphosphine) resulted in progressively larger gold nanoparticles. rsc.orgucl.ac.uk These tailored nanoparticles, when immobilized on a TS-1 zeolite support, showed size-dependent activity in the gas-phase epoxidation of propylene, with smaller nanoparticles exhibiting enhanced catalytic performance and selectivity. rsc.orgnih.gov While the ligands are essential for size control and stability, they can also block active sites; therefore, a partial removal of the ligands, for example by a non-thermal plasma treatment, is sometimes necessary to maximize catalytic activity. rsc.orgucl.ac.uk
| Gold(I) Precursor | Phosphine Ligand | Steric Hindrance | Resulting AuNP Size (on TS-1 support) |
|---|---|---|---|
| Chloro(triphenylphosphine)gold(I) | Triphenylphosphine (P1) | High | ~2.0 nm ucl.ac.uk |
| Chloro(dimethylphenylphosphine)gold(I) | Dimethylphenylphosphine (P2) | Medium | ~3.2 nm ucl.ac.uk |
| Chloro(trimethylphosphine)gold(I) | Trimethylphosphine (P3) | Low | ~9.6 nm ucl.ac.uk |
Metal-Support Interactions in Catalytic Performance
The catalytic efficacy of gold complexes, including Chloro(tricyclohexylphosphine)gold(I), when employed in heterogeneous systems is profoundly influenced by the interactions between the gold species and the support material. While the complex itself is a homogeneous catalyst, its immobilization onto a solid support transitions it into a heterogeneous catalyst, where the nature of the support can dictate the activity, selectivity, and stability of the resulting system. The support is not merely an inert scaffold but an active component that can modify the electronic properties and morphology of the gold species.
When a molecular precursor like Chloro(tricyclohexylphosphine)gold(I) is used to prepare a supported catalyst, for instance through incipient wetness impregnation, the subsequent thermal treatment or activation steps can lead to the decomposition of the phosphine ligand. nih.gov The resulting phosphorus-containing residues can strongly interact with both the gold and the support material, such as alumina (B75360) (Al₂O₃). nih.govchemrxiv.org This interaction can lead to the formation of highly stable, surface-stabilized gold nanoparticles. nih.gov The phosphorus residues can create a binding pocket that not only enhances the thermal stability and sinter resistance of the gold particles but also modulates their electronic properties. chemrxiv.org This charge transfer between the gold and the phosphorus can result in the formation of cationic gold species (Au⁺ or Auδ⁺), which are often cited as the active sites for various catalytic reactions, including CO oxidation. nih.gov
Furthermore, the choice of support material itself is critical. Acidic sites on supports like silica (B1680970) (SiO₂), for example, can engage in cooperative effects with the supported gold complex. Cationic gold(I) complexes can be adsorbed onto silica surfaces where surface silanol (B1196071) groups (Si-OH) can act as co-catalysts, particularly in reactions where protodeauration is a key step. This bifunctional gold/Brønsted acid catalysis can lead to dramatic enhancements in reactivity and selectivity compared to the homogeneous catalyst alone.
The table below summarizes the general effects of support materials on the properties of gold catalysts derived from molecular precursors.
| Support Material | Key Interaction Mechanism | Effect on Gold Catalyst | Potential Catalytic Application |
| Alumina (Al₂O₃) | Stabilization via ligand decomposition products (e.g., phosphates). | Formation of stable, electronically modified (cationic) Au nanoparticles; enhanced resistance to sintering. nih.govchemrxiv.org | CO Oxidation |
| Titania (TiO₂) | Strong Metal-Support Interaction (SMSI); formation of active sites at the Au-TiO₂ interface. | Creation of oxygen vacancies and promotion of charge transfer, leading to highly active Au species. | Oxidation Reactions |
| Silica (SiO₂) | Cooperative catalysis via surface functional groups (e.g., silanols). | Bifunctional catalysis, enhancement of regio- and enantioselectivity in asymmetric reactions. | Lactonization, Hydroamination |
| Activated Carbon | High surface area for dispersion; electronic modification. | Good dispersion of Au particles; generation of cationic gold species considered active for certain reactions. acs.org | Acetylene Hydrochlorination |
Cooperative Catalysis utilizing Dinuclear Gold(I) Systems
Chloro(tricyclohexylphosphine)gold(I) serves as a fundamental building block for the synthesis of more complex and highly active dinuclear gold(I) catalysts. The strategy involves reacting two equivalents of the mononuclear complex with a suitable bridging ligand, typically a diphosphine such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or specialized wide bite-angle diphosphines. dntb.gov.uamdpi.com This approach creates a well-defined structure where two gold(I) centers are held in close proximity, enabling them to act in concert during a catalytic cycle—a concept known as cooperative catalysis. nju.edu.cnnih.gov
In dual-gold catalysis, the two preorganized gold centers can facilitate transformations that are challenging for mononuclear catalysts. mdpi.com This can occur through various mechanisms, such as the simultaneous σ- and π-activation of a single substrate or the activation of two different substrates. mdpi.comnju.edu.cn This cooperative activation can significantly lower the energy barrier for key reaction steps, leading to enhanced reaction rates and, often, higher selectivity. mdpi.comnih.govresearchgate.net
A compelling example of this modality is the dual-gold heterocycloaddition of functionalized alkynes. Research has shown that dinuclear gold(I) complexes, formed from precursors like (phosphine)AuCl, are highly effective for the heterocycloaddition of a urea-functionalized alkyne. mdpi.com In such reactions, the dinuclear system can efficiently perform a σ,π-activation of the alkyne, leading to high conversion and excellent regioselectivity that significantly outperforms benchmark mononuclear gold catalysts. mdpi.com This highlights the importance of preorganizing the two gold centers to achieve superior catalytic performance.
The table below details a representative example of a reaction catalyzed by a dinuclear gold(I) system, showcasing its advantages over a mononuclear analogue.
| Reaction | Catalyst System | Substrate | Key Findings & Performance Data |
| Heterocycloaddition of a Urea-Functionalized Alkyne | Dinuclear Catalyst: Formed in situ from a dihalide precursor [(diphosphine)(AuCl)₂] and a silver salt activator. mdpi.com | N-(2-ethynylphenyl)-N'-methylurea | Conversion: Full conversion to the five-membered indole (B1671886) product. mdpi.comRegioselectivity: High (95–100%) regioselectivity observed. mdpi.comComparison: The dinuclear systems significantly outperformed the mononuclear benchmark catalyst, AuCl(PtBu₃), demonstrating the benefit of cooperative dual-gold activation. mdpi.com |
Future Research Directions and Overcoming Challenges in Chloro Tricyclohexylphosphine Gold I Catalysis
Development of Highly Efficient and Selective Catalytic Systems
A primary objective in the evolution of gold catalysis is the development of systems that operate with high efficiency and selectivity, often characterized by high turnover numbers (TON) and turnover frequencies (TOF). Many current homogeneous gold-catalyzed reactions necessitate relatively high catalyst loadings, typically between 1-5 mol %, which presents a significant drawback due to the high cost of gold. nih.govsci-hub.se Future research is intensely focused on designing catalysts, including derivatives and analogues of Chloro(tricyclohexylphosphine)gold(I), that can achieve high performance at substantially lower loadings. nih.gov
One of the key challenges is that the regeneration of the active cationic gold catalyst can be the turnover-limiting step in many catalytic cycles. sci-hub.senih.gov Innovations in ligand design are a direct response to this challenge. For instance, a novel ligand design based on a biphenyl-2-phosphine framework, which incorporates an amide group at a remote position, has been shown to dramatically lower the required catalyst loading. nih.gov This specific design facilitates the nucleophilic attack on the gold-activated alkyne, leading to a remarkable turnover number of up to 99,000 in the addition of carboxylic acids to alkynes. nih.gov
Future work will likely involve further manipulation of the electronic and steric properties of phosphine (B1218219) ligands, like tricyclohexylphosphine (B42057), to accelerate the catalyst-regeneration step. nih.gov The goal is to create more robust catalysts that are effective under mild conditions (room temperature or slightly elevated temperatures) across a wide array of chemical transformations, including intra- and intermolecular additions and cycloisomerizations. nih.gov
Table 1: Comparison of Catalyst Loading and Efficiency in Gold-Catalyzed Reactions
| Catalyst System | Reaction Type | Catalyst Loading (mol %) | Turnover Number (TON) | Reference |
|---|---|---|---|---|
| Typical Au(I) Catalysts | Various | 1 - 5 | Low to Moderate | sci-hub.se |
| Novel Biphenylphosphine-Au(I) | Acid addition to alkynes | < 0.5 | up to 99,000 | nih.gov |
| (o-biphenyl)₂P(c-hexyl)-Au(I) | Various | Low | High | nih.gov |
Rational Design of Ligands for Enhanced Reactivity and Selectivity
The linear, two-coordinate geometry of active gold(I) species presents a fundamental challenge for achieving high stereoselectivity, as the chiral information on the ligand is often distant from the reaction center. polyu.edu.hk Consequently, the rational design of ligands is paramount for advancing the capabilities of Chloro(tricyclohexylphosphine)gold(I) and related catalysts.
Several strategies are being explored:
Privileged Ligand Scaffolds : Bulky and electron-rich dialkyl biarylphosphine ligands, originally developed for palladium catalysis, have proven to be a privileged class for gold(I) catalysis. nih.govresearchgate.net These ligands can unlock reaction pathways that are inaccessible with simpler phosphines like triphenylphosphine (B44618). researchgate.net Modifying the tricyclohexylphosphine ligand to incorporate biaryl motifs is a promising avenue for research.
Bifunctional Ligands : A novel concept involves creating ligands with a secondary functional group that can direct and promote the nucleophilic attack. nih.gov In one design, an amide group at the 3' position of a biphenylphosphine ligand framework uses hydrogen bonding to guide the nucleophile, overcoming the spatial challenge imposed by the linear L-Au-alkyne geometry. nih.gov This approach transforms the reaction into a quasi-intramolecular process, enhancing efficiency. nih.gov
Chiral Ligand Architectures : For asymmetric catalysis, significant breakthroughs have been made through the meticulous design of chiral ligands. polyu.edu.hkresearchgate.net Strategies include the use of chiral bisphosphine ligands to create well-defined chiral pockets around the metal center. polyu.edu.hk Another approach involves designing mononuclear phosphite (B83602) and phosphoramidite (B1245037) ligands with carefully constructed steric environments that create "walls" to enclose the gold center and influence the approach of the substrate. escholarship.org
Binuclear Complexes : The use of binuclear gold complexes allows a second gold center and its associated ligands to exert additional steric influence, which can be crucial for enforcing stereoselectivity. escholarship.org
Future ligand design will continue to focus on creating more sophisticated architectures that provide a high degree of control over the reaction environment, moving beyond simple steric and electronic tuning to incorporate secondary interactions and cooperative effects. nih.govescholarship.org
Expanding Substrate Scope and Reaction Diversity
While gold(I) catalysts, including Chloro(tricyclohexylphosphine)gold(I), are renowned for their ability to activate carbon-carbon π-systems like alkynes and allenes, a continuous effort is underway to broaden the range of substrates and reaction types. researchgate.net The use of advanced ligands, such as the Buchwald-type dialkyl biarylphosphines, has already triggered the discovery of new reactivities and transformations. researchgate.net
Future research directions in this area include:
Novel Cascade Reactions : Designing substrates and catalytic systems that can engage in complex cyclization cascades to rapidly build molecular complexity from simple starting materials. researchgate.netescholarship.org This includes developing regioselective cyclizations that generate carbocationic intermediates poised for subsequent intramolecular trapping. escholarship.org
Activation of Less Reactive Substrates : Developing more potent catalytic systems capable of activating less reactive π-bonds or engaging substrates that are currently incompatible with gold catalysis.
New Reaction Pathways : Exploring unprecedented reaction pathways beyond the typical nucleophilic additions to activated alkynes. For example, research into gold-carbene formation from substrates like methylenecyclopropanes opens up new possibilities for cyclopropanation and other transformations. researchgate.net The goal is to move beyond being simple π-acids and to harness gold catalysts for a wider variety of bond-forming events. researchgate.net
The expansion of reaction scope is intimately linked to ligand design; as new ligands are developed, they are often tested in a variety of reactions to uncover novel reactivity. researchgate.net
Integration of Gold(I) Catalysis with Other Catalytic Systems
A highly promising frontier in catalysis is the merger of gold(I) catalysis with other catalytic modes to achieve transformations not possible with a single system. rsc.org This synergistic approach, often termed cooperative or dual catalysis, allows for the simultaneous activation of different components of a reaction.
Key areas for future development include:
Merged Gold/Organocatalysis : This strategy has emerged as a powerful tool for enantioselective transformations. rsc.org Gold catalysts can be combined with various chiral organocatalysts, including amines, Brønsted acids, N-heterocyclic carbenes (NHCs), and hydrogen-bonding catalysts. rsc.org For instance, the integration of gold catalysis with enamine organocatalysis has been used for asymmetric α-allylic alkylation reactions. researchgate.net
Hydrogen-Bonding Activation : Gold(I) chloride complexes, which are often stable precatalysts, can be activated using hydrogen-bonding co-catalysts like sulfonyl squaramides. nih.gov This method avoids the use of silver salts for halide abstraction, which can sometimes complicate the reaction. nih.gov This integrated system allows for the development of asymmetric cascade reactions and has the added benefit that both the gold complex and the activator can potentially be recovered and reused. nih.gov
Dual Metal Catalysis : While less explored, combining gold(I) catalysis with another transition metal catalyst could enable novel sequential or domino reactions, where each metal performs a distinct and complementary catalytic role.
Understanding the mechanistic interplay between the gold catalyst and its partner catalyst is crucial for the rational design of new integrated systems. rsc.org
Q & A
Basic: What are the standard synthetic routes for Chloro(tricyclohexineylphosphine)gold(I), and how is its linear geometry confirmed?
Chloro(tricyclohexylphosphine)gold(I) [(Cy₃P)AuCl] is typically synthesized by reacting tricyclohexylphosphine (Cy₃P) with AuCl precursors, such as AuCl·SMe₂ (chloro(dimethylsulfide)gold(I)) or Au₂Cl₆, under inert conditions. The reaction proceeds via ligand substitution, where Cy₃P displaces weaker ligands like tetrahydrothiophene (THT) or sulfide groups. Confirmation of its linear geometry (P–Au–Cl angle ~180°) is achieved through single-crystal X-ray diffraction (SCXRD), revealing bond lengths of ~2.25–2.33 Å for Au–P and ~2.28 Å for Au–Cl, consistent with other phosphine-Au(I) complexes . For example, Muir et al. (1985) reported a P–Au–Cl angle of 176.55° in [(Cy₃P)AuCl], validated by SCXRD .
Advanced: How does the steric bulk of tricyclohexylphosphine influence catalytic activity in gold(I)-mediated reactions?
The bulky Cy₃P ligand creates a highly shielded Au center, reducing intermolecular interactions and stabilizing reactive intermediates. This steric hindrance can suppress undesired side reactions (e.g., aggregation or ligand scrambling) in catalytic cycles. For instance, in methoxypropene π-complexes, Cy₃P ligands slow dynamic ligand exchange, enabling isolation of intermediates for mechanistic studies . However, excessive steric bulk may limit substrate access, as seen in catalytic carbene transfer reactions where smaller ligands (e.g., ADAP) outperform Cy₃P in turnover frequency . Comparative studies with triphenylphosphine (Ph₃P) analogs show Cy₃P’s larger cone angle (160° vs. 145°) significantly alters reaction kinetics .
Basic: What spectroscopic methods are used to characterize Chloro(tricyclohexylphosphine)gold(I)?
Key techniques include:
- ³¹P NMR : A singlet near δ 40–50 ppm confirms the presence of a monodentate Cy₃P ligand, with no splitting due to equivalent phosphorus environments .
- IR Spectroscopy : Au–Cl stretching vibrations appear at ~330–350 cm⁻¹, while P–C (cyclohexyl) modes are observed at 650–750 cm⁻¹ .
- X-ray Diffraction : SCXRD provides precise bond metrics (e.g., Au–P = 2.255(1) Å in Cy₃PAu(S₂CN(CH₂)₄)) and confirms linear geometry .
- ESI-MS : Molecular ion peaks ([M-Cl]⁺) validate stoichiometry and ligand coordination .
Advanced: How do Au⋯Au interactions in Chloro(tricyclohexylphosphine)gold(I) derivatives affect luminescence or catalytic behavior?
Au⋯Au interactions (autophilicity) in complexes like [(Cy₃P)₂Au]⁺Cl⁻ induce luminescence via metal-centered transitions. These interactions are distance-dependent (typically <3.5 Å) and can be modulated by ligand substitution. For example, replacing Cl⁻ with π-acidic ligands (e.g., alkynyls) enhances luminescence quantum yields by stabilizing excited states . In catalysis, autophilic interactions facilitate cooperative activation of substrates, as seen in gold-catalyzed cycloisomerization of enynes, where dimeric Au species accelerate rate-determining steps .
Basic: What safety protocols are critical when handling Chloro(tricyclohexylphosphine)gold(I)?
The compound is classified as Health Hazard Level 3 (HMIS III) due to acute toxicity upon inhalation or dermal contact. Key protocols include:
- Use of glove boxes or Schlenk lines under inert atmospheres to prevent hydrolysis/oxidation.
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Storage: Light-sensitive; store at 2–8°C in amber vials with desiccants .
- Spill management: Neutralize with activated charcoal, collect in sealed containers, and dispose via hazardous waste channels .
Advanced: What mechanistic insights have been gained from studying transmetalation reactions involving [(Cy₃P)AuCl]?
[(Cy₃P)AuCl] serves as a precursor for transmetalation to generate organogold(I) species. For example, reaction with lithiated naphthalenes forms aryl-Au complexes, which participate in Pd-catalyzed cross-couplings. Kinetic studies reveal that bulky Cy₃P slows transmetalation rates compared to Ph₃P analogs, favoring selective formation of monoarylgold species over bis-ligated byproducts . Mechanistic probes (e.g., ¹H NMR line-broadening) show that ligand dissociation (Cy₃P) is rate-limiting, with activation energies ~20 kJ/mol higher than Ph₃P systems .
Advanced: How does [(Cy₃P)AuCl] compare to N-heterocyclic carbene (NHC)-gold complexes in catalytic applications?
Cy₃P-AuCl exhibits lower catalytic activity than NHC-Au complexes in reactions requiring π-acidic activation (e.g., alkyne hydroamination) due to weaker σ-donor/π-acceptor capacity. However, Cy₃P’s steric bulk enhances selectivity in sterically demanding reactions, such as asymmetric cyclopropanation, where enantiomeric excess (ee) values exceed 90% with chiral phosphine ligands . In contrast, NHC-Au complexes excel in reactions requiring strong Au–substrate binding, like C–H functionalization .
Advanced: What biological activities have been reported for [(Cy₃P)AuCl] derivatives?
Dithiocarbamate derivatives (e.g., Cy₃PAu(S₂CNR₂)) show anticancer activity against HeLa cells (IC₅₀ ~5–10 μM). The P–Au–S motif is critical, as Au–S bonds facilitate interactions with cellular thiols (e.g., glutathione), inducing apoptosis via mitochondrial membrane disruption. Modulating the dithiocarbamate R-group alters lipophilicity and bioactivity, with ethyl groups enhancing cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
